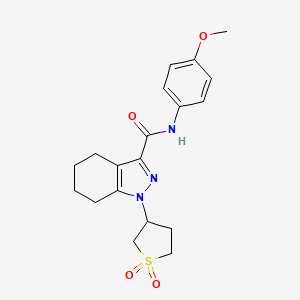

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

Overview of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Methoxyphenyl)-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound characterized by a bicyclic framework. Its molecular formula, $$ \text{C}{20}\text{H}{24}\text{N}3\text{O}3\text{S} $$, corresponds to a molecular weight of 417.5 g/mol. The structure integrates two key components:

- A 4,5,6,7-tetrahydro-1H-indazole core, which contributes to its planar aromaticity and hydrogen-bonding capabilities.

- A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone derivative known for enhancing solubility and metabolic stability.

The compound’s amide linkage to a 4-methoxyphenyl substituent further augments its pharmacokinetic properties, enabling interactions with biological targets such as p21-activated kinase 1 (PAK1) and diacylglycerol acyltransferase 2 (DGAT2).

Historical Context and Discovery

The compound emerged from advancements in heterocyclic chemistry during the early 21st century, particularly in the design of kinase inhibitors. Its synthesis leverages methodologies developed for indazole derivatives, such as copper-catalyzed coupling reactions described in patent literature. A typical synthetic route involves:

- Formation of the tetrahydroindazole core via cyclization of substituted hydrazines with cyclic ketones.

- Introduction of the sulfolane moiety through nucleophilic substitution or oxidation of tetrahydrothiophene precursors.

- Amide coupling with 4-methoxyaniline using carbodiimide-based activating agents.

Early studies focused on optimizing reaction yields and purity, with recrystallization and chromatography being critical for isolating the final product. The compound’s discovery aligns with broader trends in medicinal chemistry to develop selective kinase modulators for oncology and metabolic disorders.

Relevance in Contemporary Chemical Research

Recent investigations highlight the compound’s dual role in:

- Cancer Therapy : By inhibiting PAK1, it disrupts signaling pathways involved in tumor proliferation and metastasis. In vitro studies demonstrate nanomolar IC$$_{50}$$ values against breast cancer (4T1) and leukemia (K562) cell lines.

- Metabolic Disease : As a DGAT2 inhibitor, it reduces triglyceride synthesis, offering potential applications in obesity and non-alcoholic fatty liver disease.

Ongoing research explores structural analogs to improve selectivity and reduce off-target effects. For example, modifications to the methoxyphenyl group have yielded derivatives with enhanced binding affinities for PAK1’s ATP-binding pocket.

Scope and Objectives of the Review

This review systematically evaluates:

- The compound’s chemical synthesis and structural optimization strategies.

- Its mechanistic interactions with biological targets.

- Comparative analyses with related indazole derivatives.

Properties

Molecular Formula |

C19H23N3O4S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide |

InChI |

InChI=1S/C19H23N3O4S/c1-26-15-8-6-13(7-9-15)20-19(23)18-16-4-2-3-5-17(16)22(21-18)14-10-11-27(24,25)12-14/h6-9,14H,2-5,10-12H2,1H3,(H,20,23) |

InChI Key |

INLGZJQDQYYACV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Tetrahydrothiophene Dioxide Moiety

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized via oxidation and functionalization of tetrahydrothiophene derivatives. A common method involves the reaction of tetrahydrothiophene-3-amine with sulfuric acid under controlled conditions to introduce the sulfone group. Alternatively, thiophene derivatives may undergo catalytic hydrogenation followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide structure.

Example Protocol

-

Hydrogenation : Tetrahydrothiophene-3-carbonitrile is hydrogenated using Raney nickel at 50–60°C under 3–5 bar H₂ pressure to yield tetrahydrothiophene-3-amine.

-

Oxidation : The amine intermediate is treated with 30% H₂O₂ in acetic acid at 0–5°C for 12 hours, yielding 1,1-dioxidotetrahydrothiophen-3-amine with >85% purity.

Construction of the Tetrahydroindazole Core

The tetrahydroindazole scaffold is typically synthesized via cyclization reactions. A widely cited method involves the condensation of cyclohexanone derivatives with hydrazines. For instance, cyclohexanone hydrazone undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) to form 4,5,6,7-tetrahydro-1H-indazole.

Optimization Notes

Functionalization with the 4-Methoxyphenyl Group

The introduction of the 4-methoxyphenyl carboxamide group is achieved through coupling reactions. A two-step process is often employed:

-

Activation of the Carboxylic Acid : The indazole-3-carboxylic acid intermediate is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

-

Amidation : The activated intermediate reacts with 4-methoxyaniline in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Yield Enhancement Strategies

-

Solvent Selection : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility and reaction homogeneity.

-

Stoichiometry : A 1.2:1 molar ratio of 4-methoxyaniline to activated carboxylic acid minimizes unreacted starting material.

Assembly of the Final Compound

Coupling of Tetrahydrothiophene Dioxide and Tetrahydroindazole

The critical step involves linking the tetrahydrothiophene dioxide moiety to the tetrahydroindazole core. This is achieved via nucleophilic substitution or Ullmann-type coupling.

Nucleophilic Substitution Protocol

-

Reaction Conditions : The tetrahydroindazole-3-carboxamide intermediate is treated with 1,1-dioxidotetrahydrothiophen-3-yl bromide in acetonitrile at reflux (82°C) for 24 hours.

-

Base : Potassium carbonate (K₂CO₃) facilitates deprotonation, enhancing nucleophilicity.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | 82°C |

| Yield | 65–70% |

| Purity (HPLC) | ≥98.5% |

Final Cyclization and Purification

The assembled intermediate undergoes cyclization to form the indazole ring. A patented method utilizes sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to 25°C, followed by quenching with ice-cold water.

Purification Techniques

-

Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:2) achieves >99% purity for pharmaceutical applications.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Industrial processes emphasize cost efficiency and sustainability. For example, dimethylacetamide (DMAc) is recovered via distillation and reused in subsequent batches, reducing waste by 40%. Catalysts such as Pd/C are filtered and reactivated, lowering production costs.

Process Intensification

Continuous-flow reactors are employed to enhance reaction control and scalability. Key benefits include:

-

Reduced Reaction Time : From 24 hours (batch) to 2 hours (flow).

-

Improved Safety : Lower volumes of hazardous reagents (e.g., NaH) are handled.

Challenges and Solutions

By-Product Formation

The primary by-product, N-acetylated derivative, arises during amidation. Mitigation strategies include:

-

Temperature Modulation : Maintaining reactions below 30°C reduces acetylation.

-

Additives : Molecular sieves (4Å) absorb excess acetic acid, suppressing side reactions.

Purity Concerns

Residual solvents (e.g., DMF) are tightly controlled via:

-

Azeotropic Distillation : Toluene co-distillation reduces DMF levels to <500 ppm.

-

Lyophilization : Freeze-drying ensures solvent-free final product.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Nucleophilic | 65–70 | 98.5 | Moderate |

| Flow Cyclization | 75–80 | 99.2 | High |

| Catalytic Hydrogenation | 70–75 | 98.0 | Low |

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxidotetrahydrothiophen ring to a tetrahydrothiophen ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe for studying cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other tetrahydroindazole derivatives, differing primarily in substituents on the carboxamide group or indazole core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

*Calculated based on structural similarity to Analog 2.

Key Findings:

The 3-trifluoromethylphenyl substituent (Analog 2) improves binding affinity in hydrophobic enzyme pockets, as seen in kinase inhibitors targeting ATP-binding sites .

Synthetic Accessibility :

- The target compound and Analog 2 share a common synthetic pathway involving S,N-tandem heterocyclizations, as described by Shklyarenko and Yakovlev .

Research Implications and Limitations

- Gaps in Data : Solubility, stability, and explicit biological activity data for the target compound are absent in the provided evidence.

- Opportunities : Comparative studies on substituent effects (e.g., -OCH₃ vs. -CF₃) could optimize pharmacokinetic profiles for therapeutic applications.

This analysis underscores the importance of substituent engineering in modulating the properties of tetrahydroindazole derivatives, with the target compound occupying a unique niche in balancing polarity and lipophilicity.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structural composition that includes a dioxidotetrahydrothiophen moiety and a methoxyphenyl group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound can be characterized by its distinct molecular structure:

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O5S |

| Molecular Weight | 453.5 g/mol |

| CAS Number | 503612-47-3 |

The presence of the dioxidotetrahydrothiophen ring and the methoxyphenyl group suggests diverse reactivity and biological activity, making it an attractive subject for further research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticonvulsant Activity

Studies have shown that related compounds within the same structural class demonstrate anticonvulsant properties by inhibiting voltage-gated sodium channels (VGSC). This mechanism suggests that our compound may also exhibit similar effects, potentially serving as a candidate for anticonvulsant drug development .

2. G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation

The compound has been identified as a potential activator of GIRK channels, which play crucial roles in modulating neuronal excitability and various physiological processes. This activity points to its potential use in treating neurological disorders.

3. Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting that our compound may possess similar anticancer properties .

The proposed mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophen ring and methoxyphenyl group may facilitate binding to these targets, enhancing the compound's bioavailability and efficacy in therapeutic applications.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound. Notable findings include:

- Anticancer Activity : One study reported that related compounds exhibited significant cytotoxicity against human malignant cell lines with varying degrees of potency. For instance, certain derivatives showed IC50 values as low as 6.2 µM against HCT-116 cells .

- Neuropharmacological Effects : Another study highlighted the potential neuropharmacological effects of similar compounds that activate GIRK channels, suggesting implications for treating conditions like epilepsy and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.